molecular formula C17H18BrN3O2 B15017930 N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B15017930
M. Wt: 376.2 g/mol
InChI Key: MKCVRBVYIWCLLA-KEBDBYFISA-N
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Description

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with biological targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the bromine atom and methoxy group can enhance its binding affinity and specificity towards certain molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to the specific combination of functional groups, including the bromine atom, methoxy group, and hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-12-4-3-5-15(8-12)19-11-17(22)21-20-10-13-9-14(18)6-7-16(13)23-2/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

MKCVRBVYIWCLLA-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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